1-Methyl-2-(methylthio)imidazole

pKa Ionization Physicochemical Property

1-Methyl-2-(methylthio)imidazole (CAS 14486-52-3) is a heterocyclic imidazole derivative substituted with a methyl group at the N1-position and a methylthio group at the C2-position. It is formally designated as Methimazole USP Related Compound C (Thiamazole Impurity C) and serves as a key impurity reference standard in the quality control of the antithyroid drug methimazole.

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
CAS No. 14486-52-3
Cat. No. B120105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(methylthio)imidazole
CAS14486-52-3
Synonyms1-Methyl-2-(methylthio)imidazole;  2-Methylthio-3-methylimidazole
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SC
InChIInChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3
InChIKeyLKIVEIAXFZBGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(methylthio)imidazole (CAS 14486-52-3) – Key Chemical and Procurement Baseline for Research and Impurity Analysis


1-Methyl-2-(methylthio)imidazole (CAS 14486-52-3) is a heterocyclic imidazole derivative substituted with a methyl group at the N1-position and a methylthio group at the C2-position . It is formally designated as Methimazole USP Related Compound C (Thiamazole Impurity C) and serves as a key impurity reference standard in the quality control of the antithyroid drug methimazole [1]. Its unique substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 5.95 and the ability to undergo efficient oxidation to the corresponding sulfonyl derivative under mild conditions [2].

Why 1-Methyl-2-(methylthio)imidazole Cannot Be Interchanged with Common Imidazole Analogs


The 2-methylthio substituent of 1-methyl-2-(methylthio)imidazole fundamentally alters its acid-base equilibrium, oxidation behavior, and solid-state structure compared to structurally related compounds such as methimazole (1-methyl-2-mercaptoimidazole) and 1-methylimidazole. Its pKa (∼5.95) lies 5–6 log units below that of methimazole (pKa ∼11.5) and is lower than that of 1-methylimidazole (pKa ∼7.0) [1]. This difference dictates that at physiological or near-neutral pH, the target compound exists predominantly in the neutral, uncharged form, whereas methimazole is almost entirely protonated. Consequently, their membrane permeability, protein binding, and metal coordination properties diverge markedly [1]. Furthermore, the methylthio group enables chemoselective oxidation pathways that are not accessible with the thione tautomer of methimazole, enabling access to sulfinyl and sulfonyl derivatives with distinct biological profiles [2]. For applications requiring a specific impurity marker, a well-defined crystalline reference, or a sulfide-based ligand, generic substitution with an unsubstituted imidazole or a thione is not chemically valid.

Quantitative Differentiation of 1-Methyl-2-(methylthio)imidazole from Closest Analogs


pKa and Ionization State: 1-Methyl-2-(methylthio)imidazole vs. Methimazole and 1-Methylimidazole

The acid dissociation constant (pKa) of 1-methyl-2-(methylthio)imidazole is calculated as 5.95 . In stark contrast, the structurally closest clinical analog, methimazole (1-methyl-2-mercaptoimidazole), exhibits an experimentally determined pKa of 11.49 ± 0.03 [1]. The unsubstituted 1-methylimidazole has a pKa in the range 6.95–7.12 . This 5.5 log unit difference between the target compound and methimazole translates to a >300,000‑fold difference in the ratio of neutral to protonated species at pH 7.4, profoundly affecting membrane permeability and protein binding.

pKa Ionization Physicochemical Property

Chemoselective Oxidation: High-Yield Conversion to Sulfonyl Derivative

1-Methyl-2-(methylthio)imidazole undergoes efficient oxidation to 1-methyl-2-(methylsulfonyl)-1H-imidazole under mild conditions. Using 30% aqueous H₂O₂ with Solvent Yellow 146 as a mediator, the reaction reaches completion within 0.33 h and affords the sulfonyl product in 89% isolated yield [1]. In comparison, the oxidation of methimazole (a thione) proceeds via disulfide intermediates and does not directly yield a sulfone under the same conditions [2]. The methylthio group thus provides a chemically orthogonal handle for late-stage functionalization not available with the parent drug or its thione analogs.

Oxidation Synthetic Chemistry Sulfonyl Imidazole

Crystal Structure and Solid-State Identity

The iodide salt of 1-methyl-2-(methylthio)imidazole (C₅H₉IN₂S) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.6603(1) Å, b = 7.4999(1) Å, c = 13.7504(2) Å, β = 94.826(0)°, and Z = 4 [1]. In contrast, the parent drug methimazole exhibits polymorphism: a low-temperature polymorph crystallizes with Z′ = 2 in a different space group [2], and a second polymorph adopts another distinct packing arrangement [3]. The target compound’s iodide salt provides a unique, well-defined crystalline phase that serves as an unambiguous reference for X‑ray powder diffraction (XRPD) and solid-state NMR in impurity profiling.

Crystallography Polymorphism Impurity Characterization

Pharmaceutical Impurity Reference Standard

1-Methyl-2-(methylthio)imidazole is officially designated as Methimazole USP Related Compound C (Thiamazole Impurity C) [1]. Its purity is specified at ≥97% (HPLC) for use as a reference standard in chromatographic system suitability tests . This regulatory recognition is not shared by generic 2-methylthioimidazole or 1-methylimidazole, which lack the precise substitution pattern required for co‑elution and peak identification in methimazole drug substance analysis. The compound is therefore a mandatory procurement item for any laboratory performing USP/EP compendial testing of methimazole formulations.

Impurity Reference Standard Quality Control

Precursor to Radiosensitizer Derivatives

The methylthio group of 1-methyl-2-(methylthio)imidazole serves as a latent sulfide that can be elaborated into 5‑formyl‑1‑methyl‑2‑methylthioimidazole, a compound claimed to enhance radiotherapeutic efficacy in cancer treatment [1]. While the parent compound itself is not the active radiosensitizer, its substitution pattern (N‑methyl, C2‑methylthio) is essential for the subsequent Knoevenagel condensation that installs the 5‑formyl group [1]. In contrast, 1‑methylimidazole lacks the sulfur handle, and methimazole exists predominantly as a thione, which would undergo different reactivity and is not reported in the same patent class.

Radiosensitizer Cancer Therapy Imidazole Derivative

High-Value Application Scenarios for 1-Methyl-2-(methylthio)imidazole Based on Verifiable Evidence


Pharmaceutical Impurity Profiling and GMP Quality Control

As Methimazole USP Related Compound C (EP Impurity C), 1-methyl-2-(methylthio)imidazole is indispensable for system suitability testing, peak identification, and quantitative impurity determination in methimazole drug substance and finished product analysis [1]. Its compendial recognition mandates its use in any regulatory submission requiring compliance with USP or EP monographs .

Synthesis of Sulfonyl‑Containing Imidazole Derivatives

The rapid, high‑yield oxidation of the methylthio group to a sulfone (89% yield in 0.33 h) enables efficient preparation of 1‑methyl‑2‑(methylsulfonyl)imidazole [2]. This sulfone is a key intermediate for medicinal chemistry programs targeting COX‑2 inhibitors and other therapeutically relevant imidazoles [3].

Solid‑State Characterization and Reference Standard Procurement

The well‑defined crystal structure of the iodide salt (P2₁/c, a = 8.6603 Å, b = 7.4999 Å, c = 13.7504 Å, β = 94.826°) provides a unique XRPD fingerprint for solid‑state identification [4]. This makes the compound a valuable reference material for polymorph screening and crystallinity assessment in pre‑formulation studies.

Development of Radiosensitizer Candidates

The 2‑methylthio‑1‑methylimidazole scaffold is a required precursor for the synthesis of 5‑formyl‑1‑methyl‑2‑methylthioimidazole, a patented radiosensitizer that enhances radiotherapeutic efficacy [5]. Procurement of the parent compound is essential for any laboratory pursuing this class of oncology agents.

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